2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 892468-75-6
VCID: VC5693651
InChI: InChI=1S/C20H15F3N6O2/c21-20(22,23)14-8-4-5-9-15(14)25-16(30)11-28-12-24-18-17(19(28)31)26-27-29(18)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,25,30)
SMILES: C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2
Molecular Formula: C20H15F3N6O2
Molecular Weight: 428.375

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

CAS No.: 892468-75-6

Cat. No.: VC5693651

Molecular Formula: C20H15F3N6O2

Molecular Weight: 428.375

* For research use only. Not for human or veterinary use.

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide - 892468-75-6

Specification

CAS No. 892468-75-6
Molecular Formula C20H15F3N6O2
Molecular Weight 428.375
IUPAC Name 2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C20H15F3N6O2/c21-20(22,23)14-8-4-5-9-15(14)25-16(30)11-28-12-24-18-17(19(28)31)26-27-29(18)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,25,30)
Standard InChI Key IKGZHXNDVGBQSO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a triazolo[4,5-d]pyrimidine core fused with a pyrimidine ring, substituted at the 3-position by a benzyl group and at the 6-position by an acetamide moiety linked to a 2-(trifluoromethyl)phenyl group. This configuration confers rigidity and π-π stacking potential, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
CAS Number892468-75-6
Molecular FormulaC₂₀H₁₅F₃N₆O₂
Molecular Weight428.4 g/mol
Lipophilicity (LogP)Estimated 3.2 (calculated via XLogP3)
Hydrogen Bond Donors/Acceptors2/6

The benzyl group at C3 contributes to hydrophobic interactions with biological targets, whereas the acetamide linker facilitates hydrogen bonding. The trifluoromethyl group’s electron-withdrawing nature modulates electronic distribution, influencing binding affinity .

Spectroscopic Characterization

While experimental spectral data for this specific compound remains limited, analogous triazolopyrimidines exhibit characteristic NMR signals:

  • ¹H NMR: Pyrimidine protons resonate at δ 8.2–8.5 ppm, while benzyl aromatic protons appear at δ 7.3–7.6 ppm .

  • ¹³C NMR: The triazolopyrimidine carbonyl carbon (C7=O) typically shows a signal near δ 160 ppm .
    Mass spectrometry of the molecular ion ([M+H]⁺) would theoretically appear at m/z 429.1 .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis follows a multi-step strategy common to triazolopyrimidines :

  • Core Formation: Condensation of 1,3-di-keto compounds with 5-amino-1,2,3-triazole derivatives under basic conditions yields the triazolopyrimidine scaffold.

  • Chlorination: Treatment with POCl₃ introduces a chlorine atom at C7, enhancing reactivity for subsequent substitutions .

  • Acetamide Coupling: Reaction of the chlorinated intermediate with 2-(trifluoromethyl)aniline in the presence of EDCI/HOBt facilitates amide bond formation .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationEtOH, KOH, reflux, 12 h65–75
ChlorinationPOCl₃, DMF (cat.), 80°C, 6 h85–90
Amide CouplingEDCI, HOBt, DCM, rt, 24 h70–78

Chemical Modifications

The compound’s reactivity permits targeted modifications:

  • Benzyl Group Replacement: Alkylation or Suzuki coupling can introduce diverse aryl/alkyl groups at C3 to modulate target selectivity .

  • Acetamide Variants: Substituents on the phenyl ring (e.g., halogens, methyl) alter pharmacokinetic profiles.

Pharmacological Profile

Mechanism of Action

Triazolopyrimidines typically inhibit enzymes involved in nucleotide metabolism or signal transduction. For this compound:

  • Dihydrofolate Reductase (DHFR) Inhibition: The triazolopyrimidine core mimics dihydrofolate, competitively binding DHFR’s active site (IC₅₀ ≈ 120 nM in preliminary assays) .

  • Kinase Modulation: The trifluoromethylphenyl group may interact with ATP-binding pockets of tyrosine kinases.

Table 3: In Vitro Biological Data

AssayResultReference
Antimicrobial (MIC vs. S. aureus)8 µg/mL
Anticancer (IC₅₀, HeLa)12.3 µM
CYP3A4 Inhibition35% at 10 µM

Notably, the benzyl group enhances membrane permeability, while the acetamide linker reduces cytotoxicity compared to non-polar analogues.

Comparative Analysis with Structural Analogues

Table 4: Comparison with Key Analogues

CompoundStructural DifferenceIC₅₀ (HeLa)
EVT-3101637 (from)2-fluorobenzyl at C39.8 µM
N-ethyl analogue (from)Ethyl vs. trifluoromethyl18.4 µM
Parent triazolopyrimidine (from )No acetamide substituent>50 µM

The trifluoromethyl group in the subject compound enhances target affinity but may increase metabolic clearance compared to ethyl derivatives.

Drug Delivery Considerations

Formulation Challenges

High logP (3.2) necessitates lipid-based delivery systems. Nanoemulsions with 20% Labrafil® increased oral bioavailability from 22% to 58% in rat models .

Prodrug Strategies

Esterification of the acetamide’s carbonyl group (e.g., pivoxil prodrug) improved aqueous solubility from 0.8 mg/mL to 12.4 mg/mL .

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